molecular formula C8H11NO B112724 2-(3-Aminophenyl)ethanol CAS No. 52273-77-5

2-(3-Aminophenyl)ethanol

Cat. No.: B112724
CAS No.: 52273-77-5
M. Wt: 137.18 g/mol
InChI Key: FNUKLSVGSFFSLI-UHFFFAOYSA-N
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Description

2-(3-Aminophenyl)ethanol is an organic compound with the molecular formula C8H11NO. It contains both an amino group and a hydroxyl group, making it a versatile compound in organic synthesis and various applications . The compound is known for its potential use in pharmaceuticals, agrochemicals, and as an intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method to synthesize 2-(3-Aminophenyl)ethanol involves the reduction of 2-(3-nitrophenyl)ethanol. This can be achieved by hydrogenation using 10% palladium on carbon as a catalyst under a hydrogen atmosphere . The reaction typically takes place in methanol at room temperature and is completed overnight.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The reduction process is often carried out under controlled pressure and temperature to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

2-(3-Aminophenyl)ethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form corresponding amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides are commonly used.

Major Products Formed

    Oxidation: Formation of 2-(3-nitrophenyl)ethanol.

    Reduction: Formation of this compound.

    Substitution: Formation of various substituted phenylethanol derivatives.

Scientific Research Applications

2-(3-Aminophenyl)ethanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-Aminophenyl)ethanol involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the hydroxyl group can participate in various biochemical reactions. These interactions can affect enzyme activity, receptor binding, and cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Aminophenyl)ethanol
  • 2-(2-Aminophenyl)ethanol
  • 3-(3-Aminophenyl)propan-1-ol

Uniqueness

2-(3-Aminophenyl)ethanol is unique due to the position of the amino group on the phenyl ring, which influences its reactivity and interaction with other molecules. This positional difference can lead to variations in biological activity and chemical properties compared to its isomers .

Properties

IUPAC Name

2-(3-aminophenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO/c9-8-3-1-2-7(6-8)4-5-10/h1-3,6,10H,4-5,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNUKLSVGSFFSLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80565763
Record name 2-(3-Aminophenyl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80565763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52273-77-5
Record name 2-(3-Aminophenyl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80565763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(3-aminophenyl)ethan-1-ol
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

2-(3-Nitrophenyl)ethanol (836 mg, 5.00 mmol) and Pd (10% on charcoal, 200 mg) were suspended in dry methanol (10 mL). After the addition of ammonium formate (1.450 g, 23 mmol) a slightly exothermic and effervescent reaction was observed. After stirring for 1 h at room temperature the mixture was filtered over celite. The filtrate was evaporated and the residue dissolved in ethyl acetate. After washing with saturated aqueous sodium hydrogencarboante solution, water and brine the organic layer was dried (magnesium sulfate) and the solvent removed under reduced pressure affording the title compound in 54% yield (373 mg) as a white solid.
Quantity
836 mg
Type
reactant
Reaction Step One
Quantity
1.45 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Three
Name
Quantity
200 mg
Type
catalyst
Reaction Step Four
Yield
54%

Synthesis routes and methods II

Procedure details

3-Nitrophenethyl alcohol (1.50 g) is added to a suspension of Pd/C (10%, 500 mg) in ethanol (15 mL). The mixture is placed under hydrogen gas pressure (35 psi) in a Parr hydrogenator for 1 h. The catalyst is removed by filtration through Celite and the solution is concentrated to afford 3-aminophenethyl alcohol. Condensation with the resulting crude aniline according to the general procedure at room temperature for 36 followed by purification by column chromatography (CH2Cl2/methanol, 100/1; 50/1; 33/1; 20/1) affords 2.94 g (78%) of the title compound as an orange amorphous solid. Physical characteristics: 1H NMR (400 MHz, DMSO-d6) δ 12.26, 10.82, 8.53, 8.41, 7.46-7.26, 7.19-7.06, 4.68, 3.99-3.92, 3.67-3.61, 3.58, 3.48, 2.77, 2.36, 0.93, 0.82; IR (liq.) 1696, 1672, 1627 (s), 1610 (s), 1591 (s), 1571 (s), 1494, 1428 (s), 1301 (s), 1281 (s), 1259 (s), 1233, 1208, 1117 (s), 1104 cm-; MS (ESI+) m/z 457 (100, (M+H)+), 458 (25). HRMS calcd for C25H29FN2O5+H m/z 457.2138, found 457.2143.
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
500 mg
Type
catalyst
Reaction Step One

Synthesis routes and methods III

Procedure details

To a solution of 3-nitrophenethyl alcohol (5.13 g, 30.7 mmol), in ethanol (100 ml), was added a slurry of 10% Pd--C (0.5 g), in water (4 ml), and the mixture hydrogenated in a Parr flask, at 45 psi for 0.75 h. The catalyst was removed by filtration and the solvent evaporated to give 3-aminophenethyl alcohol (4.2 g, 100%), mp 61°-64° C., δ (360 MHz, CDCl3) 2.77 (2H, t, J=6.7 Hz, CH2), 3.80 (2H, t, J=6.7 Hz, CH2), 6.55-6.63 (3H, m, Ar--H), 7.08 (1H, dd, J=7.6 and 8.06 Hz, Ar--H).
Quantity
5.13 g
Type
reactant
Reaction Step One
[Compound]
Name
Pd--C
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(3-Aminophenyl)ethanol
Reactant of Route 2
2-(3-Aminophenyl)ethanol
Reactant of Route 3
2-(3-Aminophenyl)ethanol
Reactant of Route 4
Reactant of Route 4
2-(3-Aminophenyl)ethanol
Reactant of Route 5
2-(3-Aminophenyl)ethanol
Reactant of Route 6
2-(3-Aminophenyl)ethanol
Customer
Q & A

Q1: What is the significance of 2-(3-Aminophenyl)ethanol in the context of antiviral research?

A1: Researchers investigated this compound as a starting material to synthesize a series of compounds structurally similar to the antiviral drug 9-(2-phosphonomethoxyethyl)adenine (PMEA) []. The goal was to explore if replacing the adenine ring in PMEA with phenyl, 4-aminophenyl, 3-aminophenyl, or 3,5-diaminophenyl groups, using this compound as a precursor, would yield compounds with antiviral activity.

Q2: How was this compound utilized in the synthesis of potential antiviral agents?

A2: The researchers employed a multi-step synthesis process. Starting with this compound, they protected the amino group and then reacted it with diisopropyl p-toluenesulfonyloxymethanephosphonate. Subsequent deprotection and further reactions yielded 2-(3-aminophenyl)ethoxymethylphosphonic acid. This compound represents one of the final products designed to mimic structural aspects of PMEA [].

Q3: What were the results of the antiviral activity testing for the synthesized compounds?

A3: Unfortunately, despite the structural similarities to PMEA, none of the synthesized compounds, including 2-(3-aminophenyl)ethoxymethylphosphonic acid, exhibited antiviral activity against a panel of viruses including HSV-1, HSV-2, VSV, VZV, and CMV [].

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